molecular formula C24H22N2+2 B1223159 Benzyl Viologen CAS No. 13096-46-3

Benzyl Viologen

Cat. No.: B1223159
CAS No.: 13096-46-3
M. Wt: 338.4 g/mol
InChI Key: LUAZZOXZPVVGSO-UHFFFAOYSA-N
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Description

Benzyl Viologen, also known as 1,1’-dibenzyl-4,4’-bipyridinium, is an organic compound belonging to the viologen family. Viologens are characterized by their bipyridinium structure, which allows them to undergo reversible redox reactions. This compound is particularly noted for its electrochromic properties, making it useful in various applications such as electrochromic devices and redox mediators .

Mechanism of Action

Target of Action:

Benzyl Viologen (BVD) is an organic compound with the formula ((C_5H_4NR)_2^{n+}). Its pyridyl groups are further modified, and it produces a violet color upon reduction. One of the most well-known viologens is paraquat (R = methyl), which is widely used as an herbicide .

Mode of Action:

BVD acts as an electrochromic indicator . During redox reactions, it can be reduced in three states, each associated with a different color. Its interaction with other molecules involves electron transfer processes, making it useful in various applications . For example, BVD may serve as a mediator in photo-driven bioanodes, facilitating the transport of electrons from thylakoid membranes. Additionally, it can act as a dopant with 2D layered materials, enhancing the electrical properties of triboelectric devices .

Result of Action:

The molecular and cellular effects of BVD likely stem from its redox properties. As an electrochromic material, it can undergo reversible color changes, which may impact cellular processes. For instance, BVD’s reduction could affect redox-sensitive enzymes or signaling pathways.

: This compound dichloride - MilliporeSigma : Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C : Viologen - Wikipedia

Biochemical Analysis

Biochemical Properties

Benzyl Viologen plays a significant role in biochemical reactions, particularly as an electron carrier. It interacts with enzymes such as formate dehydrogenases and hydrogenases. For instance, the respiratory molybdo-selenoprotein formate dehydrogenases of Escherichia coli exhibit hydrogen: this compound oxidoreductase activity . These interactions are crucial for energy metabolism, as this compound can transfer electrons derived from the oxidation of hydrogen to other redox dyes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in redox reactions that impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s interaction with hydrogenases in Escherichia coli can alter the electron flow within the cell, affecting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This electron transfer capability is essential for its role in redox reactions, where it can either donate or accept electrons, thereby influencing the activity of enzymes like formate dehydrogenases and hydrogenases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its redox activity over extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively participate in redox reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, impacting cellular function and overall health. Understanding the threshold effects and potential toxicity is crucial for its safe application in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as formate dehydrogenases and hydrogenases, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular redox balance and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its redox activity. The precise localization of this compound is crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Viologen can be synthesized through the quaternization of 4,4’-bipyridine with benzyl halides. The reaction typically involves heating 4,4’-bipyridine with benzyl chloride or benzyl bromide in an organic solvent such as acetonitrile or dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound dichloride or dibromide .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves a similar quaternization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Benzyl Viologen undergoes several types of chemical reactions, primarily redox reactions. It can exist in three distinct redox states: the dicationic oxidized state, the radical cation state, and the fully reduced neutral state .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAZZOXZPVVGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074493
Record name Benzyl viologen
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white solid; [Merck Eurolab MSDS]
Record name Benzyl viologen
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CAS No.

13096-46-3
Record name Benzylviologen
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Record name Benzyl viologen
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Record name Benzyl viologen
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Record name 1,1'-bis(phenylmethyl)-4,4'-bipyridinium
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Record name 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benzyl Viologen interact with biological systems?

A1: this compound (BV) is a redox-active compound that can readily accept and donate electrons. In biological systems, it primarily acts as an electron carrier, interfering with normal electron transport chains. For instance, BV can accept electrons from photosystem I in plants and algae, generating reactive oxygen species (ROS) like superoxide radicals. [, , ] These ROS can damage cellular components, leading to phytotoxicity. [, ]

Q2: How does this compound affect enzymes like glutamine synthetase?

A2: Research indicates that BV, in the presence of NADH and oxygen, can inactivate rat liver glutamine synthetase. This inactivation appears to be mediated by hydrogen peroxide (H2O2) and possibly hydroxyl radicals generated through Fenton reactions involving metal ions. [, ]

Q3: Can this compound interact with DNA?

A3: Yes, studies demonstrate that both the oxidized (BV2+) and singly reduced (BV+•) forms of this compound can bind to both single-stranded (ssDNA) and double-stranded DNA (dsDNA). This interaction is primarily electrostatic and is affected by ionic strength, with BV2+ exhibiting stronger binding affinity than BV+•. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound dichloride is C26H24Cl2N2. Its molecular weight is 435.38 g/mol.

Q5: What are the characteristic spectroscopic features of this compound?

A5: this compound exhibits distinct spectroscopic properties depending on its redox state. The oxidized form (BV2+) is colorless, while the singly reduced form (BV+•) displays a characteristic intense blue color. This color change is associated with a shift in its UV-Vis absorption spectrum. [, , , ]

Q6: How does the interaction of this compound with β-cyclodextrin influence its properties?

A7: Studies show that this compound can form inclusion complexes with β-cyclodextrin (β-CD). This complexation can modify BV’s electrochemical properties, such as shifting its reduction potential and influencing its electron transfer kinetics. [, ]

Q7: Can this compound be used in enzymatic reactions?

A8: Yes, this compound can act as an artificial electron carrier in enzymatic reactions, facilitating electron transfer between enzymes and electrodes or other electron donors/acceptors. For example, it has been used in studying the activity of hydrogenases, nitrate reductases, and other redox enzymes. [, , , , , ]

Q8: How does this compound affect fermentation processes?

A9: Research has shown that this compound can influence fermentation processes. In studies with Clostridium tyrobutyricum, BV was found to enhance butyric acid production from glucose and acetate. This effect was attributed to increased NADH availability and facilitated acetate reassimilation due to BV’s impact on hydrogen production pathways. []

Q9: Have there been any computational studies on this compound?

A10: While the provided literature does not delve deeply into computational studies on this compound itself, it highlights the potential for such investigations. For instance, understanding the interaction of BV with β-CD or DNA could benefit from computational modeling to elucidate binding modes and energetics. [, , ]

Q10: How do structural modifications of this compound affect its activity?

A11: While the provided articles primarily focus on this compound, they allude to the existence of other viologen compounds, such as Methyl Viologen. These compounds differ in their substituents on the bipyridinium core. These structural variations can impact their redox potentials, solubilities, and interactions with biological targets, ultimately influencing their biological activities and applications. [, , ]

Q11: What are the stability challenges associated with this compound?

A12: this compound can be sensitive to oxygen and reducing agents like dithionite. [] Exposure to these can lead to its degradation and loss of activity. Therefore, specific handling and storage conditions, such as anaerobic environments, are often required to maintain its stability.

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